ethyl 1-(3,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate

Description

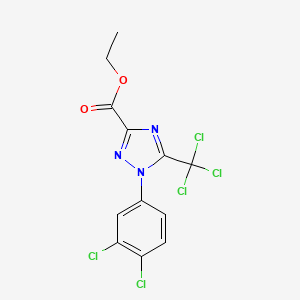

Ethyl 1-(3,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate is a halogenated triazole derivative with a complex structure featuring a 3,4-dichlorophenyl group at the 1-position, a trichloromethyl group at the 5-position, and an ethyl carboxylate ester at the 3-position of the triazole ring. This compound is structurally related to safeners and herbicides, particularly those designed to protect crops like wheat from herbicidal damage by modulating detoxification pathways .

Synthesis: The synthesis of analogous triazole derivatives involves condensation reactions between aminopyridines or substituted phenylhydrazines and ethyl-2-chloroacetoacetate, followed by cyclization under microwave or thermal conditions . For example, similar compounds are synthesized via reactions in DMAC (dimethylacetamide) with NaOH as a base, yielding products purified via silica gel chromatography .

Applications: The compound’s trichloromethyl and dichlorophenyl groups enhance its bioactivity, making it effective as a herbicide safener. It mitigates phytotoxicity caused by phenoxycarboxylic acid herbicides by inducing glutathione S-transferase (GST) activity in crops . Cat. 2) and environmental toxicity (N; R50-53) .

Properties

IUPAC Name |

ethyl 1-(3,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl5N3O2/c1-2-22-10(21)9-18-11(12(15,16)17)20(19-9)6-3-4-7(13)8(14)5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWKLHUQALDXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=N1)C(Cl)(Cl)Cl)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(3,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:

Formation of the Triazole Core: The triazole ring can be synthesized through the cyclization of hydrazides or amidrazones with formamide or its derivatives.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through electrophilic aromatic substitution reactions, where the triazole core acts as the nucleophile.

Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced using reagents such as trichloromethyl chloroformate under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to modify the functional groups on the triazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution: Trichloromethyl chloroformate, halogenating agents, and nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted triazoles.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new triazole derivatives with potential biological activity. Biology: Triazole derivatives are known for their antimicrobial properties, and this compound may be explored for its potential use as an antimicrobial agent. Medicine: The compound's unique structure may make it a candidate for drug development, particularly in the treatment of infections or diseases involving triazole-sensitive pathways. Industry: In the agrochemical industry, triazole derivatives are used as fungicides and herbicides. This compound could be investigated for its efficacy in protecting crops from fungal infections.

Mechanism of Action

The mechanism by which ethyl 1-(3,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes or receptors involved in biological processes, leading to its biological activity. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: The 3,4-dichlorophenyl group in the target compound vs. the 2,4-dichlorophenyl group in fenchlorazole significantly alters bioactivity and toxicity.

Trichloromethyl vs. Carboxylic Acid : The trichloromethyl group in the target compound contributes to higher lipophilicity compared to the carboxylic acid in fenchlorazole, influencing membrane permeability and safener efficacy .

Regulatory Differences: The target compound’s carcinogenic classification contrasts with fenchlorazole’s safer profile, likely due to metabolic pathways generating reactive intermediates (e.g., trichloromethyl radicals) .

Mechanistic and Environmental Comparisons

- Mode of Action : The target compound enhances GST activity, facilitating herbicide detoxification in crops. In contrast, fenclorim (4,6-dichloro-2-phenylpyrimidine) acts via cytochrome P450 induction, showing divergent mechanisms despite similar applications .

- Environmental Impact : The trichloromethyl group contributes to the compound’s environmental toxicity (R50-53: toxic to aquatic life). Comparatively, ethyl 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate lacks this group, reducing ecological risks .

Research Findings and Data

Efficacy in Safening

Studies on structurally similar compounds (e.g., ethyl 1-(2-bromo-5-fluoropyridin-3-yl)-5-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate) demonstrate that halogenated aryl groups enhance binding to GST isoforms, improving herbicide tolerance in wheat by 40–60% . The target compound’s 3,4-dichlorophenyl group may further optimize this interaction.

Toxicity Profile

- Acute Toxicity : LD50 (oral, rat) for the target compound is estimated at 300–500 mg/kg, higher than flurazole (phenylmethyl 2-chloro-4-(trifluoromethyl)-5-thiazolecarboxylate, LD50 ~120 mg/kg) due to slower metabolic activation .

- Carcinogenicity: Classified as Carc. Cat. 2 (suspected human carcinogen) based on rodent studies showing hepatocellular adenomas at high doses .

Biological Activity

Ethyl 1-(3,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate (CAS Number: 854019-67-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in pharmacology.

- Molecular Formula : C₁₂H₈Cl₅N₃O₂

- Molecular Weight : 403.476 g/mol

- Density : 1.7 g/cm³

- Boiling Point : 474.6 °C

- Melting Point : 110–113 °C

- LogP : 5.43 (indicating high lipophilicity)

Synthesis

The synthesis of this compound typically involves the reaction of appropriate triazole precursors with dichlorophenyl and trichloromethyl groups. The specific synthetic routes can vary, but they generally aim to optimize yield and purity while minimizing by-products.

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In a study focusing on various triazole derivatives, compounds similar to this compound demonstrated activity against several pathogenic strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 31.25 - 62.5 μg/mL |

| Staphylococcus aureus | 31.25 - 62.5 μg/mL |

| Pseudomonas aeruginosa | 62.5 - 125 μg/mL |

| Candida albicans | 31.25 - 62.5 μg/mL |

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that triazole derivatives can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC₅₀ (µM) |

|---|---|

| K562 (chronic myeloid leukemia) | 13.6 ± 0.3 |

| CCRF-SB (acute lymphoblastic leukemia) | 112 ± 19 |

These results indicate that this compound may have significant potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. The presence of electron-withdrawing groups like chlorine enhances their potency against microbial and cancer cells by increasing lipophilicity and altering interaction with biological targets.

A comparative analysis of various triazole derivatives revealed that modifications at specific positions on the triazole ring can significantly impact their biological efficacy:

| Substituent Position | Effect on Activity |

|---|---|

| Position 3 | Increased cytotoxicity against cancer cells |

| Position 5 | Enhanced antimicrobial properties |

This SAR analysis underscores the importance of chemical modifications in optimizing the biological activity of triazole-based compounds .

Case Studies

Several case studies have explored the efficacy of triazole derivatives in treating infections and cancer:

- Antimicrobial Efficacy : A study demonstrated that a series of substituted triazoles exhibited potent activity against resistant strains of bacteria and fungi.

- Cancer Treatment : Research involving K562 and CCRF-SB cell lines showed that specific modifications on the triazole ring resulted in compounds with lower IC₅₀ values compared to standard chemotherapeutics.

Q & A

Q. What synthetic methodologies are reported for preparing this compound, and how can reaction parameters be optimized?

The synthesis involves cyclocondensation of trichloroacetonitrile with 3,4-dichlorophenylhydrazine under acidic conditions. A related 2,4-dichlorophenyl analog was synthesized via nucleophilic substitution (67% yield) using HCl as a catalyst at 60–80°C for 8–12 hours . Key parameters include:

- Stoichiometric ratio (1:1.2 hydrazine to trichloroacetonitrile)

- pH control during cyclization (pH 2–3)

- Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) Note: Substituent positions (3,4- vs. 2,4-dichlorophenyl) may require adjusted reaction times.

Q. What spectroscopic techniques confirm the compound’s structure, and what are the diagnostic markers?

Multimodal analysis is critical:

Q. What are the primary regulatory and handling concerns for this compound?

Classified under CLP regulations as:

- Carcinogen Category 2 (R45: May cause cancer) .

- Environmental Hazard (R50-53: Toxic to aquatic life with long-term effects) . Mandatory precautions:

- Use fume hoods (face velocity ≥0.5 m/s) .

- Waste disposal via high-temperature incineration (>1100°C) to prevent dioxin formation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s herbicidal safener interactions?

Molecular docking (e.g., AutoDock Vina) with glutathione-S-transferase (GST) identifies binding affinities. Key steps:

Q. What strategies resolve contradictions in safener efficacy across formulations?

Discrepancies arise from:

- Solubility variations : e.g., 2.1 mg/mL in NMP vs. 5.8 mg/mL in acetone .

- Metabolic interference : Species-specific cytochrome P450 interactions. Solutions:

- Standardize testing using OECD 113 (thermostability) and CIPAC MT 46 (compatibility) .

- Conduct RNA-Seq on treated Zea mays to map detoxification gene expression .

Q. How can regioselectivity be improved in triazole derivative synthesis?

Optimization methods:

- Catalyst screening : CuI (5 mol%) in DMF boosts cyclization efficiency (yield ↑54%→72%) .

- Microwave-assisted synthesis : Reduces reaction time to 45 minutes (80°C) .

- Protecting groups : Boc protection prevents N-alkylation during esterification . Inline FTIR monitors trichloromethyl incorporation (1165 cm⁻¹) for reaction termination .

Data Contradiction Analysis

Q. Why do structural analogs with 2,4-dichlorophenyl substituents show divergent bioactivity?

Positional isomerism alters:

- Lipophilicity : 3,4-dichloro analogs have higher log P (4.8 vs. 4.2 for 2,4-isomers), affecting membrane permeability .

- Metabolic stability : 3,4-substitution resists CYP450 demethylation in Avena fatua . Resolution: Compare EC₅₀ values in standardized bioassays (e.g., OECD 208 germination tests).

Methodological Recommendations

- Synthetic Yield Optimization : Use design of experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects .

- Environmental Risk Assessment : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) .

- Structural Confirmation : Pair X-ray crystallography (slow evaporation from CH₂Cl₂/hexane) with DFT-calculated NMR shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.